molecular formula C10H13N3O2 B8381669 ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

Cat. No. B8381669
M. Wt: 207.23 g/mol
InChI Key: DWBGAEYDJDBPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)N1C=Cc2nccnc2C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:16][CH2:17][O:18][C:19]([CH3:20])=[O:21].[n:1]1[c:2]2[c:3]([n:4][cH:5][cH:6]1)[CH2:7][N:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH:9]=[CH:10]2>>[n:1]1[c:2]2[c:3]([n:4][cH:5][cH:6]1)[CH2:7][N:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:9][CH2:10]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
CCOC(=O)N1C=Cc2nccnc2C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)N1C=Cc2nccnc2C1

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)N1CCc2nccnc2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.